molecular formula C10H9NO2 B1619582 1H-3-benzazepine-2,4(3H,5H)-dione CAS No. 2184-00-1

1H-3-benzazepine-2,4(3H,5H)-dione

Cat. No. B1619582
CAS RN: 2184-00-1
M. Wt: 175.18 g/mol
InChI Key: VAZUVSAEURIXET-UHFFFAOYSA-N
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Description

1H-3-benzazepine-2,4(3H,5H)-dione is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is also known as phthalimide or isoindole-1,3-dione, and its chemical formula is C8H5NO2.

Scientific Research Applications

1H-3-benzazepine-2,4(3H,5H)-dione has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties, and it has also been studied as a potential treatment for Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1H-3-benzazepine-2,4(3H,5H)-dione is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1H-3-benzazepine-2,4(3H,5H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of certain enzymes such as cyclooxygenase-2 (COX-2) and the modulation of certain signaling pathways such as the nuclear factor kappa B (NF-κB) pathway. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-3-benzazepine-2,4(3H,5H)-dione in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize and can be modified to produce derivatives with different properties. However, one of the main limitations is its limited stability in certain conditions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1H-3-benzazepine-2,4(3H,5H)-dione, including the development of new derivatives with improved therapeutic properties, the investigation of its potential as a treatment for other diseases such as Alzheimer's disease and multiple sclerosis, and the exploration of its mechanisms of action at the molecular level. Additionally, more research is needed to fully understand the limitations and potential side effects of using this compound in clinical settings.

properties

IUPAC Name

1,5-dihydro-3-benzazepine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-5-7-3-1-2-4-8(7)6-10(13)11-9/h1-4H,5-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZUVSAEURIXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353423
Record name 1H-3-benzazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2184-00-1
Record name 1H-3-benzazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide (41.2 g) was dissolved in 600 ml of H2O that was previously heated to 85° C. Sodium acetate trihydrate (18.5 g) was added portion wise and the solution was heated to 90° C. for 3 h. Cooling to room temperature caused the precipitation of a white solid that was filtered-off, washed with water and desiccated under reduced pressure to afford the title compound (20.4 g, 90% yield).
Name
4-Bromo-1H-benzo[d]azepin-2-ylamine hydrobromide
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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